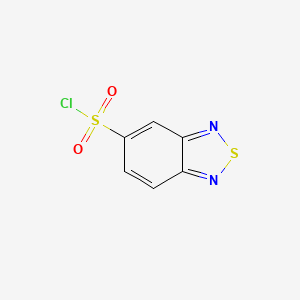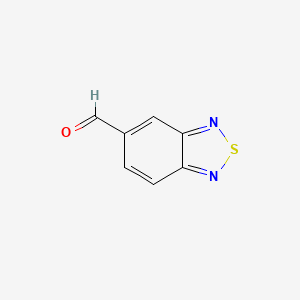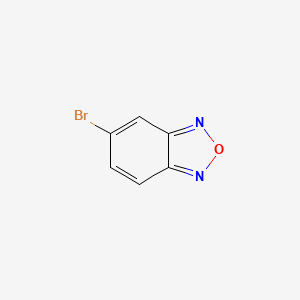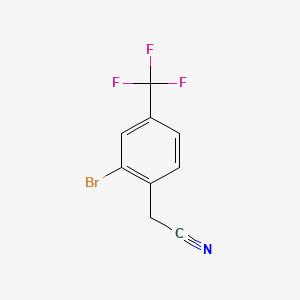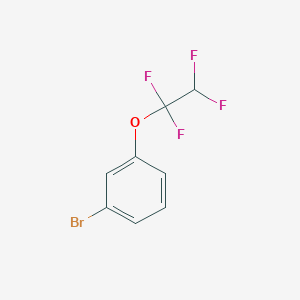
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is a chemical compound that is often used in various chemical reactions . It is also known as “(R,R)-Jacobsen’s ligand” and is used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of this compound involves the reaction of “(R,R)-1,2-diammoniumcyclohexane mono- (+)-tartrate” with “3,5-di-tert-butylsalicylaldehyde” in ethanol . This reaction results in the formation of “(R,R)-N,N’-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese (III) chloride”, which is a highly enantioselective epoxidation catalyst intermediate .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups. The compound contains two cyclohexane rings, each of which is attached to a salicylidene group. The salicylidene groups are further substituted with tert-butyl groups .
Chemical Reactions Analysis
“(R,R)-(-)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is known to be a catalyst in the epoxidation of arenes . It is also used in the synthesis of other compounds, such as "(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)" .
Scientific Research Applications
Enantioselective Catalysis
- It has been used as a highly enantioselective epoxidation catalyst (Larrow & Jacobsen, 2003).
DNA Binding and Antioxidant Activity
- Chiral Mn(III) salen complexes derived from this compound have been studied for their DNA binding and antioxidant activities (Khan et al., 2010).
Reactivity with Peroxyl Radicals
- The compound's reactivity with tert-butylperoxyl radical has been explored, showing its potential as an antioxidant in scavenging radicals (Tavadyan et al., 2007).
Electronic and Geometric Structures
- Investigations into the electronic and geometric structures of one-electron oxidized metal salen complexes have been conducted, providing insights into their electronic properties (Shimazaki et al., 2009).
Applications in Polymer Chemistry
- It's been used in the synthesis and characterization of polymers, such as syndiotactic poly(cyclohexene carbonate), indicating its role in polymer chemistry (Cohen et al., 2006).
Enantioselective Hydrogenation
- The compound has been used in enantioselective hydrogenation processes, demonstrating its potential in catalytic applications (Ernst et al., 2000).
Epoxide Deoxygenation
- It acts as a catalyst in the reductive deoxygenation of epoxides, showing its versatility in chemical reactions (Isobe & Branchaud, 1999).
Sensing Properties
- The compound has been used to tune the sensing properties of luminescent Eu(3+) complexes towards the nitrate anion, indicating its role in sensor technology (Piccinelli et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds have antioxidant properties , suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress.
Mode of Action
It’s known that 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a related compound, rearranges to various esters when oxidized with potassium ferricyanide in an alkaline medium . This suggests that the compound may undergo similar oxidative rearrangements, potentially leading to changes in its structure and function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, the compound’s oxidative rearrangements occur in an alkaline medium , suggesting that pH could affect its reactivity. Similarly, temperature could influence the rate of these reactions, while other reactive species could compete with the compound for reactive oxygen species, potentially affecting its antioxidant efficacy.
properties
IUPAC Name |
2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-LOYHVIPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113716 |
Source


|
| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135616-40-9 |
Source


|
| Record name | Phenol, 2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101113716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


